molecular formula C20H18N4O2S B2813364 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-74-4

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2813364
CAS No.: 941967-74-4
M. Wt: 378.45
InChI Key: ZANGKHDQQJGOTL-UHFFFAOYSA-N
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Description

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex heterocyclic compound that incorporates a thiazole ring fused with a cyclopentane ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-18(14-6-2-1-3-7-14)24-20-23-17-15(8-9-16(17)27-20)19(26)22-12-13-5-4-10-21-11-13/h1-7,10-11,15H,8-9,12H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANGKHDQQJGOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CN=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole precursors with cyclopentane derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole compounds.

Scientific Research Applications

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide stands out due to its unique fused ring structure, which imparts specific chemical and biological properties not commonly found in other thiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a thiazole ring fused with a cyclopentane structure, which contributes to its unique biological properties. The molecular formula is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S, and it has a molecular weight of 378.45 g/mol. The IUPAC name reflects its complex structure, indicating the presence of both benzamido and pyridinyl groups.

Anticancer Properties

Recent studies have highlighted the compound’s potential as an anticancer agent. For instance, research involving various benzothiazole derivatives has shown that compounds with similar structural motifs can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This mechanism is crucial for promoting programmed cell death in malignancies.

Key Findings:

  • Cell Lines Tested: The compound was evaluated against U937 (human lymphoma) and MCF-7 (breast cancer) cell lines.
  • Mechanism of Action: Activation of procaspase-3 was noted as a significant pathway for inducing apoptosis.
  • Selectivity: Compounds structurally related to 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamideU937XX.XProcaspase-3 activation
Compound 8jU9375.2Procaspase-3 activation
Compound 8kU9376.6Procaspase-3 activation

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the thiazole and benzamido groups can significantly influence potency and selectivity.

Notable Observations:

  • Benzothiazole Moiety: Presence enhances anticancer activity.
  • Pyridine Substitution: Influences electron density and binding affinity to target proteins.
  • Functional Groups: The introduction of electron-withdrawing groups can enhance activity by stabilizing the active form of the compound.

Case Study 1: In Vitro Evaluation

In vitro studies demonstrated that derivatives similar to 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide showed significant inhibition of cell proliferation in U937 cells with IC50 values ranging from 5.2 to 10 μM. The mechanism involved the activation of caspases, leading to apoptosis.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that these compounds could chelate zinc ions, which are essential for procaspase activation. This chelation disrupts the inhibitory effects on procaspase-3, promoting its conversion to active caspase-3.

Q & A

Q. What are the key synthetic steps and challenges in preparing 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?

The synthesis involves multi-step reactions, including cyclocondensation of cyclopenta[d]thiazole precursors with benzamide derivatives and pyridinylmethylamine. Critical steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDCI) to link the cyclopenta[d]thiazole core to the benzamido and pyridinylmethyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reaction efficiency, while maintaining temperatures between 60–80°C to prevent decomposition .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is essential to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the cyclopenta[d]thiazole core, benzamido substituents, and pyridinylmethyl linkage. Key signals include aromatic protons (δ 7.2–8.5 ppm) and cyclopentane protons (δ 2.5–3.1 ppm) .
  • Mass spectrometry (HRMS) : Accurate mass measurements (e.g., ESI-HRMS) confirm the molecular formula (C21_{21}H20_{20}N4_4O2_2S) and rule out impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and stability under varying pH conditions .

Q. How do functional groups in this compound influence its reactivity?

  • Thiazole ring : The sulfur and nitrogen atoms in the thiazole moiety participate in hydrogen bonding and π-π stacking, affecting solubility and interaction with biological targets .
  • Benzamido group : Electron-withdrawing effects stabilize the amide bond but may reduce nucleophilic reactivity at the carbonyl carbon .
  • Pyridinylmethyl group : The basic pyridine nitrogen enhances solubility in aqueous buffers and facilitates salt formation (e.g., hydrochloride) for crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can enhance reaction rates and regioselectivity .
  • Temperature control : Lowering reaction temperatures (e.g., 0–25°C) during sensitive steps (e.g., amide coupling) minimizes side reactions like over-alkylation .
  • Solvent polarity : Adjusting solvent polarity (e.g., switching from THF to DCM) can shift reaction pathways, favoring cyclization over linear byproducts .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., cyclopenta[d]thiazole derivatives in ).
  • DFT calculations : Computational modeling (e.g., Gaussian 09) predicts chemical shifts and validates experimental 13^13C NMR assignments for complex ring systems .
  • Variable-temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., kinases or GPCRs) by simulating interactions with the thiazole and benzamido groups .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ≈ 2.5), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .
  • MD simulations : Assess conformational flexibility and stability of the cyclopenta[d]thiazole core in aqueous and lipid environments .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core modifications : Replace the cyclopenta[d]thiazole with pyrazolo[3,4-d]pyridazines (see ) to evaluate changes in bioactivity.
  • Substituent variation : Introduce electron-donating groups (e.g., -OCH3_3) on the benzamido ring to modulate electronic effects and binding affinity .
  • Bioisosteric replacements : Substitute the pyridinylmethyl group with thiophene or furan derivatives to alter pharmacokinetic profiles .

Q. What experimental strategies mitigate stability issues (e.g., hydrolysis) in aqueous solutions?

  • pH optimization : Buffers (pH 6.5–7.5) minimize hydrolysis of the amide bond .
  • Lyophilization : Freeze-drying improves long-term stability by reducing water-mediated degradation .
  • Protective groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl for amines) during synthesis .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

  • Kinase profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases, focusing on ATP-binding pockets .
  • IC50_{50} determination : Dose-response curves (0.1–100 µM) quantify inhibitory potency, with positive controls (e.g., staurosporine) .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) using MTT or SRB assays .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect the compound’s flexibility .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to observed bioactivity .
  • Co-crystallization : Obtain X-ray structures of the compound bound to its target to validate docking poses .

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